2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 36860-48-7
VCID: VC21484039
InChI: InChI=1S/C10H11N3S/c11-5-7-8-6-1-3-13(4-2-6)10(8)14-9(7)12/h6H,1-4,12H2
SMILES: C1CN2CCC1C3=C2SC(=C3C#N)N
Molecular Formula: C10H11N3S
Molecular Weight: 205.28g/mol

2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

CAS No.: 36860-48-7

Cat. No.: VC21484039

Molecular Formula: C10H11N3S

Molecular Weight: 205.28g/mol

* For research use only. Not for human or veterinary use.

2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile - 36860-48-7

Specification

CAS No. 36860-48-7
Molecular Formula C10H11N3S
Molecular Weight 205.28g/mol
IUPAC Name 4-amino-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile
Standard InChI InChI=1S/C10H11N3S/c11-5-7-8-6-1-3-13(4-2-6)10(8)14-9(7)12/h6H,1-4,12H2
Standard InChI Key UTKBYTULJUZJBI-UHFFFAOYSA-N
SMILES C1CN2CCC1C3=C2SC(=C3C#N)N
Canonical SMILES C1CN2CCC1C3=C2SC(=C3C#N)N

Introduction

Chemical Structure and Properties

2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile represents a fascinating class of heterocyclic compounds with a complex molecular architecture. This compound features a fused thiophene-pyridine ring system with an ethane bridge connecting positions 4 and 7, creating a tricyclic structure. The presence of an amino group at position 2 and a cyano group at position 3 of the thiophene ring contributes to its unique chemical reactivity and potential biological activities.

The compound possesses specific physicochemical properties that make it relevant for pharmaceutical applications. Its molecular structure allows for hydrogen bonding through the amino group, while the cyano functionality provides a site for potential chemical modifications and interactions with biological targets.

PropertyValue
CAS Number36860-48-7
Molecular FormulaC₁₀H₁₁N₃S
Molecular Weight205.28 g/mol
IUPAC Name4-amino-3-thia-1-azatricyclo[5.2.2.0²,⁶]undeca-2(6),4-diene-5-carbonitrile
Standard InChIInChI=1S/C10H11N3S/c11-5-7-8-6-1-3-13(4-2-6)10(8)14-9(7)12/h6H,1-4,12H2
Standard InChIKeyUTKBYTULJUZJBI-UHFFFAOYSA-N
SMILESC1CN2CCC1C3=C2SC(=C3C#N)N
PubChem Compound ID845598

The compound can undergo various chemical reactions typical of heterocyclic compounds containing amino and cyano functionalities. The amino group at position 2 can participate in nucleophilic substitution reactions, while the cyano group can be transformed into other functional groups such as carboxylic acids, amides, or amines through appropriate chemical modifications.

Synthesis Methods and Approaches

The synthesis of 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions with specific precursors and controlled reaction conditions. Several synthetic approaches have been developed for preparing this compound and related thienopyridine derivatives.

Gewald Reaction Approach

One common method for synthesizing the thiophene portion of this compound is the Gewald reaction, which involves the condensation of a carbonyl compound with an activated nitrile in the presence of elemental sulfur and a base. This versatile reaction allows for the preparation of 2-aminothiophenes, which can serve as key intermediates in the synthesis of more complex heterocyclic systems like 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile .

Cyclization Methods

Another approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyanothioacetamide with suitable electrophiles, followed by intramolecular cyclization, can lead to the formation of the desired thiophene derivative. This method has been employed for the synthesis of similar compounds, as demonstrated in various research studies .

The synthesis of related compounds, such as trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, has been achieved through either the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or by the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization .

Synthetic MethodReactantsConditionsProduct
Gewald ReactionCarbonyl compounds, activated nitriles, sulfurBase, elevated temperature2-Aminothiophene intermediates
Cyanothioacetamide CyclizationCyanothioacetamide, electrophilesBasic conditions, controlled temperatureThiophene derivatives
Michael Addition-CyclizationCyanothioacetamide, α-bromochalconesBasic conditions, room temperatureDihydrothiophene-3-carbonitriles
KOH-Catalyzed SynthesisThioacrylamides, phenacyl thiocyanateKOH, ethanol, room temperature2-Amino-5-benzoyl-4,5-dihydrothiophenes

Recent advances in synthetic methodologies have focused on developing more efficient and environmentally friendly approaches, including one-pot multi-component reactions, which allow for the synthesis of complex heterocyclic compounds in a single step with minimal waste generation and improved atom economy .

Biological ActivityMechanism/TargetPotential Applications
AntiproliferativeMicrotubule depolymerizationCancer therapy
AntimicrobialCell wall/membrane disruptionTreatment of bacterial infections
NeuropharmacologicalInteraction with CNS receptorsNeurological disorders
Anti-inflammatoryInhibition of inflammatory pathwaysInflammatory conditions
Enzyme inhibitionInteraction with specific enzymesVarious therapeutic applications

The presence of the amino and cyano groups in 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile may contribute to its interaction with biological targets. The amino group can form hydrogen bonds with protein residues or nucleic acids, while the cyano group, being electron-withdrawing, affects the electronic distribution within the molecule and may influence its binding to specific receptors or enzymes.

Structure-Activity Relationships

The biological activity of 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile and related compounds is significantly influenced by their structural features. Understanding these structure-activity relationships is crucial for optimizing compounds for specific biological targets and developing more effective therapeutic agents.

Studies on similar compounds have revealed that subtle structural modifications can substantially impact their biological properties. For instance, replacing an NH group in the scaffold with a sulfur atom can enhance microtubule depolymerizing activity and antiproliferative effects. Similarly, the presence of specific substituents, such as methoxy or methylthio groups at certain positions, can influence the compound's interaction with biological targets .

The importance of the amino group at position 2 of the thiophene ring has been demonstrated in several studies. Compounds with this feature often show enhanced biological activities compared to their non-amino counterparts. Additionally, the cyano group at position 3 contributes to the electronic properties of the molecule and may play a role in its interaction with biological targets .

Research has also indicated that conformational flexibility or restriction can impact the biological activity of thienopyridine derivatives. For example, conformationally restricted analogs of certain thienopyridine compounds have shown decreased potency in both antiproliferative and microtubule depolymerizing assays, suggesting that conformational flexibility might be important for optimal interaction with the target .

Related Compounds and Structural Analogs

2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile belongs to a broader class of thienopyridine derivatives, which encompasses a diverse range of compounds with varying structural features and biological properties. Comparing these compounds provides valuable insights into the structure-activity relationships and potential applications of this chemical class.

Direct Structural Analogs

Several compounds share structural similarities with 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile but differ in specific substituents or functional groups. For instance, 4H-4,7-ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester features an acetylamino group at position 2 and an ethyl ester at position 3, instead of the amino and cyano groups found in our compound of interest.

Isomeric Variants

Isomeric variants of the thienopyridine scaffold include compounds where the thiophene and pyridine rings are fused in different orientations. For example, 2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile has a similar core structure but with a thieno[2,3-c]pyridine arrangement rather than the thieno[2,3-b]pyridine configuration of our target compound .

Complex Derivatives

More complex derivatives have been developed by incorporating the 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile scaffold into larger molecular structures. An example is 2-[2-amino-3-cyano-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile, which combines our compound of interest with a tetrahydroquinoline moiety .

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Differences
2-Amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile36860-48-7C₁₀H₁₁N₃S205.28Reference compound
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester36860-52-3C₁₄H₁₈N₂O₃S294.37Acetylamino at position 2, ethyl ester at position 3
2-Amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile37578-06-6C₉H₁₁N₃S193.27Thieno[2,3-c]pyridine scaffold, methyl at position 6
6-tert-butyl 3-ethyl 2-amino-4H,5H,6H,7H-thieno(2,3-c)pyridine-3,6-dicarboxylate193537-14-3C₁₅H₂₂N₂O₄S326.41Thieno[2,3-c]pyridine scaffold, carboxylate groups

The structural diversity among thienopyridine derivatives highlights the versatility of this scaffold for developing compounds with targeted properties. By systematically modifying the core structure and functional groups, researchers can fine-tune the physicochemical and biological properties of these compounds for specific applications .

Current Research Trends and Future Perspectives

Research on 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile and related thienopyridine derivatives continues to evolve, with recent studies focusing on innovative synthesis methods, detailed structural characterization, and comprehensive biological evaluation.

Advanced Synthetic Methodologies

Recent research has explored new approaches for constructing complex heterocyclic compounds based on the thienopyridine scaffold. For example, studies have investigated the use of non-catalyzed Mannich conditions for the synthesis of thieno[2,3-d]pyrimidine core systems through the reaction of dihydrothiophenes with formaldehyde and primary amines . Additionally, green synthetic methods using alternative catalysts, such as NS-doped graphene oxide quantum dots, represent an emerging trend in the synthesis of heterocyclic compounds, which could potentially be applied to the preparation of thienopyridine derivatives .

Computational Studies

Computational methods, including density functional theory (DFT) calculations, have become increasingly important for understanding the electronic properties and reactivity of thienopyridine derivatives. These computational approaches complement experimental studies and provide valuable insights for the rational design and optimization of bioactive compounds based on the thienopyridine scaffold .

Biological Target Identification

Identifying the specific biological targets and mechanisms of action of thienopyridine derivatives remains an active area of research. Studies on related compounds have shown that they can interact with various targets, including microtubules, enzymes, and receptors. Further investigations in this area will contribute to a better understanding of the pharmacological properties of 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile and guide the development of more selective and potent compounds .

Future Research Directions

Several promising directions for future research on 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile and related compounds include:

  • Systematic structure-activity relationship studies to optimize the biological activities of thienopyridine derivatives

  • Development of novel drug delivery systems to enhance the bioavailability and efficacy of these compounds

  • Exploration of combination therapies involving thienopyridine derivatives and established therapeutic agents

  • Investigation of the potential applications of these compounds in emerging therapeutic areas

  • Implementation of green chemistry principles in the synthesis of thienopyridine derivatives

The unique structural features and diverse biological activities of 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile and related compounds present exciting opportunities for developing novel therapeutic agents and materials with specialized properties .

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